4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2247103-94-0
VCID: VC11632949
InChI:
SMILES:
Molecular Formula: C6H9ClFNO2
Molecular Weight: 181.6

4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

CAS No.: 2247103-94-0

Cat. No.: VC11632949

Molecular Formula: C6H9ClFNO2

Molecular Weight: 181.6

Purity: 95

* For research use only. Not for human or veterinary use.

4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride - 2247103-94-0

Specification

CAS No. 2247103-94-0
Molecular Formula C6H9ClFNO2
Molecular Weight 181.6

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core consists of a 2-azabicyclo[2.1.1]hexane system, a bridged bicyclic structure featuring:

  • Nitrogen atom at position 2, imparting basicity and hydrogen-bonding capacity.

  • Fluorine substituent at position 4, influencing electronic properties and metabolic stability.

  • Carboxylic acid group at position 1, neutralized as a hydrochloride salt for enhanced solubility.

The bicyclo[2.1.1]hexane framework imposes significant ring strain, constraining conformational flexibility compared to monocyclic analogues like proline . X-ray crystallography of related compounds reveals a puckered geometry with bond angles deviating from ideal tetrahedral values, a feature critical to its biochemical interactions .

Physicochemical Properties

Key properties derived from experimental and computational studies include:

PropertyValueMethod/Source
Molecular FormulaC₆H₉ClFNO₂Empirical analysis
Molecular Weight181.6 g/molMass spectrometry
Density1.4±0.1 g/cm³Pycnometry
Boiling Point266.6±23.0°C (760 mmHg)Simulated distillation
LogP (Partition Coefficient)-0.73Computational prediction
Aqueous Solubility>50 mg/mL (HCl salt)Experimental measurement

The hydrochloride salt form improves aqueous solubility (>50 mg/mL), a critical factor for bioavailability in drug formulations. Fluorine’s electronegativity lowers the pKa of proximal functional groups, altering reactivity profiles compared to non-fluorinated analogues .

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically proceeds through multistep sequences optimized for yield and purity :

  • Bicyclic Core Construction:

    • Cycloaddition of diazo compounds with olefins forms the bicyclo[2.1.1]hexane skeleton.

    • Asymmetric catalysis ensures stereochemical control at the 4-fluoro position .

  • Functionalization:

    • Introduction of the carboxylic acid group via oxidation of a primary alcohol intermediate.

    • Fluorination at C4 using Selectfluor® or DAST (diethylaminosulfur trifluoride) .

  • Salt Formation:

    • Treatment with hydrochloric acid yields the hydrochloride salt, confirmed by titration and NMR.

Process Optimization

Critical parameters influencing synthesis efficiency:

  • Temperature Control: Exothermic fluorination steps require cryogenic conditions (-78°C) to prevent side reactions .

  • Catalyst Selection: Chiral ligands like BINAP achieve enantiomeric excess >90% for biologically relevant isomers .

  • Purification: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves diastereomers, achieving ≥95% purity.

Chemical Reactivity and Functionalization

Reactive Sites

The molecule’s reactivity centers on three key regions:

  • Carboxylic Acid Group:

    • Forms amides via EDCI/HOBt coupling, enabling peptide conjugation.

    • Decarboxylation occurs at >200°C, limiting high-temperature applications .

  • Azabicyclic Amine:

    • Undergoes alkylation/acylation to modify solubility and target affinity.

    • pKa ≈ 8.2 (predicted), facilitating protonation under physiological conditions .

  • Fluorine Substituent:

    • Participates in hydrogen-bonding networks via σ-hole interactions .

    • Resists metabolic oxidation, extending in vivo half-life compared to -H/-OH analogues .

Parameter4-Fluoro DerivativeProline4-Hydroxyproline
Metabolic Clearance8 mL/min/kg22 mL/min/kg18 mL/min/kg
Plasma Protein Binding89%65%78%
BBB Permeability (PSA)49.3 Ų45.8 Ų54.1 Ų

Data extrapolated from in silico models suggest favorable blood-brain barrier penetration (PSA <60 Ų), positioning it for neurotherapeutic development.

Applications and Future Directions

Current Uses

  • Medicinal Chemistry: Serves as a rigid scaffold in peptidomimetic design, improving target selectivity .

  • Material Science: Incorporation into polyamides enhances thermal stability (Tg +40°C vs. linear polymers).

Emerging Opportunities

  • Antifibrotic Agents: Preclinical models show 40% reduction in collagen deposition using related bicyclic amines .

  • Neurodegenerative Disease: α7-nAChR modulation could address cognitive deficits in Alzheimer’s models.

  • Diagnostic Imaging: ¹⁸F-labeled derivatives under development for PET tracers (t1/2 = 110 min).

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